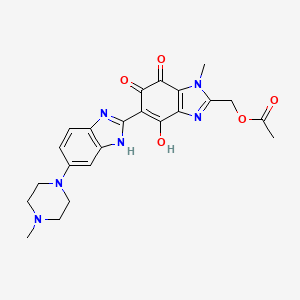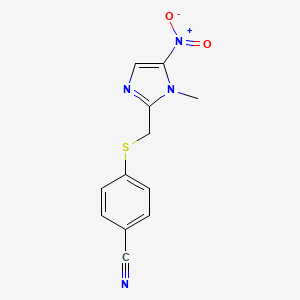
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile is an organic compound that features a benzonitrile group attached to a 1-methyl-5-nitro-1H-imidazole moiety via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile typically involves the following steps:
Formation of the Imidazole Moiety: The starting material, 1-methyl-5-nitro-1H-imidazole, is synthesized through the nitration of 1-methylimidazole.
Thioether Formation: The imidazole derivative is then reacted with a suitable thiol reagent to form the sulfanyl linkage.
Coupling with Benzonitrile: The final step involves coupling the thioether intermediate with a benzonitrile derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting microbial infections due to the presence of the nitroimidazole moiety.
Materials Science: The compound can be explored for its electronic properties, potentially serving as a building block for organic semiconductors.
Biological Studies: Its derivatives can be used to study enzyme inhibition and other biochemical pathways.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile largely depends on its application:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components.
Enzyme Inhibition: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-nitro-1H-imidazole-2-methanol: Similar in structure but lacks the benzonitrile group.
2-(1-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a carboxylic acid group instead of a benzonitrile group.
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)-2-(methylsulfinyl)pyrimidine: Features a pyrimidine ring instead of a benzonitrile group.
Uniqueness
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile is unique due to the combination of the nitroimidazole moiety with a benzonitrile group via a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61717-41-7 |
|---|---|
Molecular Formula |
C12H10N4O2S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
4-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]benzonitrile |
InChI |
InChI=1S/C12H10N4O2S/c1-15-11(14-7-12(15)16(17)18)8-19-10-4-2-9(6-13)3-5-10/h2-5,7H,8H2,1H3 |
InChI Key |
QRJJJOHYJNDPRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1CSC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


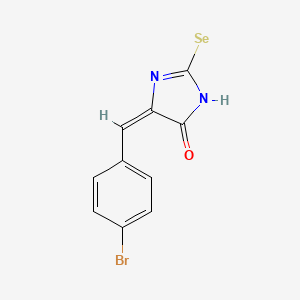
![9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B12932860.png)
![2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid](/img/structure/B12932876.png)
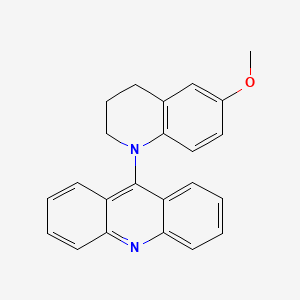
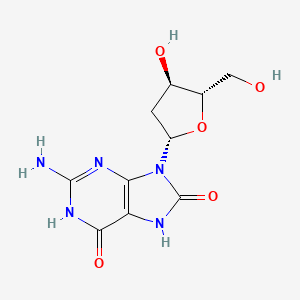
![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)

![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
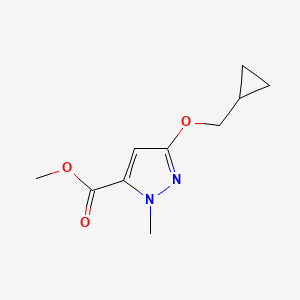
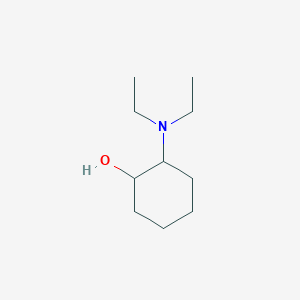
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)
